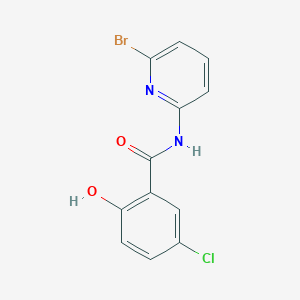

N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide

Description

Properties

CAS No. |

634185-53-8 |

|---|---|

Molecular Formula |

C12H8BrClN2O2 |

Molecular Weight |

327.56 g/mol |

IUPAC Name |

N-(6-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C12H8BrClN2O2/c13-10-2-1-3-11(15-10)16-12(18)8-6-7(14)4-5-9(8)17/h1-6,17H,(H,15,16,18) |

InChI Key |

YPLWXBCXRDJJPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)NC(=O)C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Biological Activity

N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a bromopyridine moiety, a chloro substituent, and a hydroxybenzamide structure, which contribute to its biological properties. The structural formula can be represented as follows:

This compound exhibits its biological activity through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Similar compounds have demonstrated the ability to inhibit the STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival. For instance, a related compound was shown to reduce phosphorylated STAT3 levels, leading to apoptosis in breast cancer cells (MDA-MB-231) .

- Antiviral Activity : Salicylamide derivatives, including those structurally related to this compound, have been reported to inhibit viral replication. For example, derivatives have shown efficacy against RNA and DNA viruses by modulating host cell pathways involved in viral entry and replication .

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer activity. The following table summarizes the IC50 values of various related compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Compound 5 (HJC0123) | MCF-7 | 0.9 |

| Niclosamide | Various | 0.28 |

Note: TBD = To Be Determined based on ongoing studies.

Antiviral Activity

The antiviral potential of salicylamide derivatives has been highlighted in several studies. A relevant study showed that compounds could suppress viral replication significantly:

| Compound | Virus | EC50 (µM) |

|---|---|---|

| This compound | SARS-CoV-2 | TBD |

| Niclosamide | MERS-CoV | 0.74 |

Case Studies

- Breast Cancer Treatment : A study on the effects of structurally similar compounds indicated that they could induce apoptosis in breast cancer cells through the inhibition of STAT3 signaling pathways. The treatment resulted in marked morphological changes and increased levels of cleaved caspase-3, suggesting effective induction of programmed cell death .

- Viral Infections : Salicylamide derivatives have been shown to effectively reduce viral loads in animal models infected with adenoviruses. The compound's mechanism involves enhancing autophagy and inhibiting specific viral proteins essential for replication .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that compounds structurally related to N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide exhibit notable anti-inflammatory effects. For instance, a study on similar compounds revealed their capacity to inhibit pro-inflammatory mediators in activated microglial cells, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the suppression of nitric oxide production and the downregulation of signaling pathways like MAPKs and NF-κB, suggesting potential for developing anti-inflammatory agents targeting central nervous system disorders .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has shown that derivatives containing the pyridine moiety can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways. This suggests a promising avenue for developing targeted cancer therapies .

Key Synthetic Pathways:

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of amide bonds.

- Functional Group Transformations : Modifying existing functional groups to introduce bromine or chlorine substituents effectively.

Case Study 1: Neuroprotective Effects

A study focused on a compound closely related to this compound demonstrated significant neuroprotective effects in vitro. The compound was shown to reduce inflammatory responses in microglial cells stimulated with lipopolysaccharides (LPS), indicating its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Mechanisms

Another investigation into the anticancer properties of similar compounds revealed that they could effectively inhibit the growth of various cancer cell lines by inducing apoptosis. The study highlighted the role of these compounds in targeting specific cellular pathways involved in tumor progression, thus presenting them as candidates for further development in oncology .

Summary Table of Applications

Comparison with Similar Compounds

Key Observations:

- Halogen Effects : Bromine at the pyridine 6-position (target compound) may enhance hydrophobicity and π-stacking compared to chlorine, as seen in 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide .

- Thermal Stability : High melting points (>275°C for IMD-0354) correlate with rigid aromatic systems and strong intermolecular forces .

Antiviral Activity:

- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (Compound 15) demonstrates potent anti-adenovirus activity (IC₅₀ = 0.27 μM) with high selectivity (SI > 100) by targeting viral DNA replication . In contrast, bromopyridine analogs may exhibit altered pharmacokinetics due to the larger bromine atom.

- Niclosamide derivatives (e.g., 5-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide) show broad-spectrum antiviral effects but higher cytotoxicity (CC₅₀ = 156.8 μM for Compound 15 vs. ~10 μM for some trifluoromethyl derivatives) .

Anticancer and Enzyme Inhibition:

- IMD-0354 inhibits IKKβ (IC₅₀ = 7.81 μM) and suppresses NF-κB signaling, making it a candidate for colon cancer therapy .

- 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide shows moderate NF-κB inhibition but lower potency than brominated or trifluoromethylated analogs, highlighting the role of electron-withdrawing groups in activity .

Preparation Methods

Classical Synthesis Method

This method typically involves the refluxing of substituted salicylic acid with an appropriate amine in chlorobenzene in the presence of phosphorus oxychloride.

- Combine 5-chloro-2-hydroxybenzoic acid with 6-bromopyridin-2-amine.

- Add phosphorus oxychloride as a dehydrating agent.

- Heat the mixture under reflux conditions for several hours.

- Allow the reaction to cool and then precipitate the product.

Yield: Approximately 60% under optimal conditions.

Microwave-Assisted Synthesis

Microwave irradiation can significantly enhance reaction rates and yields.

- Mix 6-bromopyridin-2-amine with 5-chloro-2-hydroxybenzoic acid in an appropriate solvent (e.g., dimethylformamide).

- Subject the mixture to microwave irradiation at controlled temperatures.

- Monitor the reaction progress via thin-layer chromatography (TLC).

- Isolate and purify the product by recrystallization or chromatography.

Yield: Up to 75% has been reported using this method.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions represent another effective method for synthesizing this compound.

- Dissolve 6-bromopyridin-2-amine in a solvent such as ethanol or dioxane.

- Introduce phenylboronic acid along with a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

- Add sodium carbonate as a base and heat under inert conditions.

- After completion, extract the product using organic solvents and purify.

Yield: Generally ranges from 50% to 80% depending on specific conditions used.

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods, their conditions, and yields:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Classical Synthesis | Salicylic acid, phosphorus oxychloride | Reflux in chlorobenzene | ~60 |

| Microwave-Assisted Synthesis | Salicylic acid, solvent | Microwave irradiation | Up to 75 |

| Palladium-Catalyzed Coupling | Phenylboronic acid, palladium catalyst | Inert atmosphere | 50 - 80 |

Q & A

Q. What are the standard synthetic routes for N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions between 5-chloro-2-hydroxybenzoic acid derivatives and 6-bromopyridin-2-amine. A common approach involves activating the carboxylic acid group (e.g., using thionyl chloride or EDCI/HOBt) to form an acyl chloride or active ester, followed by nucleophilic attack by the amine . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.

- Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency in halogenated intermediates .

Reported yields range from 37% to 93% depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Compare and NMR spectra with literature data (e.g., aromatic protons at δ 7.45–8.20 ppm for bromopyridinyl groups; amide carbonyl signals at ~164–168 ppm) .

- Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 383–385 for bromine isotope patterns) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

Methodological Answer: Key SAR insights from analogs include:

- Halogen positioning : The 6-bromo group on pyridine enhances hydrophobic interactions with bacterial enzyme pockets (e.g., acps-pptase), while the 5-chloro substituent on the benzamide ring improves metabolic stability .

- Hydroxyl group necessity : The 2-hydroxy moiety is critical for hydrogen bonding with targets like NF-κB or MAO enzymes; masking it (e.g., as a methyl ether) reduces activity by >80% .

Advanced studies involve synthesizing derivatives (e.g., replacing Br with CF₃ or adding substituents to the benzamide ring) and evaluating IC₅₀ values in cell-based assays .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., bacterial acps-pptase or human MAO-A). The bromine atom shows π-π stacking with Phe residues, while the hydroxyl group forms hydrogen bonds with catalytic lysines .

- QSAR models : Correlate electronic parameters (e.g., Hammett σ values) with bioactivity. Electron-withdrawing groups (Cl, Br) at specific positions enhance potency by modulating electron density .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify residues critical for binding .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:

- Single-crystal X-ray diffraction : Determine precise bond angles and conformations using SHELX software. For example, the dihedral angle between the pyridine and benzamide rings (e.g., 15–25°) influences membrane permeability .

- Compare polymorphs : Different crystal forms (e.g., hydrates vs. anhydrous) may exhibit varying solubility and bioactivity. Use DSC/TGA to characterize thermal stability .

- Validate target engagement : Co-crystallize the compound with its protein target (e.g., MAO-A) to confirm binding site interactions and resolve discrepancies in IC₅₀ values .

Methodological Challenges

Q. How can researchers address low solubility in in vitro assays?

Methodological Answer:

- Prodrug strategies : Convert the hydroxyl group to a phosphate ester (improves aqueous solubility) or use cyclodextrin inclusion complexes .

- Solvent systems : Employ DMSO/PBS mixtures (<1% DMSO) or surfactants (e.g., Tween-80) to prevent aggregation .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

Q. What are best practices for reconciling conflicting cytotoxicity data across cell lines?

Methodological Answer:

- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours) .

- Mechanistic profiling : Combine transcriptomics (e.g., RNA-seq) with pathway enrichment analysis to identify off-target effects (e.g., ROS induction vs. specific kinase inhibition) .

- Validate with orthogonal assays : Compare MTT, ATP-lite, and clonogenic survival data to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.